Saccharin-13C6

Description

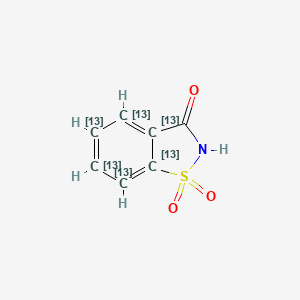

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial Availability and Research Applications of Saccharin-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key specifications, and primary research applications of Saccharin-13C6. This isotopically labeled compound serves as a critical internal standard and tracer in various analytical and metabolic studies.

Commercial Availability and Supplier Information

This compound is readily available for research purposes from several reputable chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, to suit diverse experimental needs. The primary suppliers include Biosynth, LGC Standards, and Santa Cruz Biotechnology. When purchasing, it is crucial to request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.

Quantitative Data and Physical Properties

The quality and purity of this compound are critical for its application in sensitive analytical methods. The following tables summarize the typical quantitative data available for research-grade this compound, based on information from supplier technical data sheets and representative Certificates of Analysis for similar 13C-labeled compounds.

Table 1: General Specifications of this compound

| Parameter | Specification | Source |

| CAS Number | 1286479-01-3 | [1][2] |

| Molecular Formula | ¹³C₆C₁H₅NO₃S | [2] |

| Molecular Weight | 189.14 g/mol | [2] |

| Appearance | White to Off-White Solid | Representative Data |

| Solubility | Soluble in Methanol, Water (Slightly) | Representative Data |

Table 2: Quality Control and Purity Data

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |

| NMR | Conforms to Structure | ¹H NMR, ¹³C NMR |

| Mass Spectrum | Conforms to Structure | ESI-MS |

Note: The data in Tables 1 and 2 are representative. Researchers must consult the lot-specific Certificate of Analysis for precise values.

Primary Research Application: Isotope Dilution Mass Spectrometry

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled saccharin in various matrices, including food products, beverages, and biological samples.[3] The stable isotope label does not alter the chemical behavior of the molecule, allowing it to mimic the analyte of interest throughout sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Logical Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the typical workflow for using this compound as an internal standard in an IDMS experiment.

Caption: Workflow for quantifying saccharin using this compound.

Experimental Protocol: Quantification of Saccharin in a Liquid Sample using IDMS

The following is a generalized protocol for the quantification of saccharin in a liquid matrix (e.g., a beverage) using this compound as an internal standard.

Materials:

-

This compound solution of a known concentration (Internal Standard Stock)

-

Liquid sample containing saccharin

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Accurately pipette a known volume of the liquid sample into a clean vial. b. Spike the sample with a known volume and concentration of the this compound internal standard stock solution. c. Vortex the sample to ensure homogeneity.

-

Solid-Phase Extraction (SPE) for Sample Clean-up: a. Condition the SPE cartridge with methanol followed by water. b. Load the spiked sample onto the SPE cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the saccharin and this compound with an appropriate solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to achieve separation of saccharin from matrix components.

- Flow Rate: e.g., 0.3 mL/min.

- Injection Volume: e.g., 5 µL. b. Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Saccharin (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

- This compound (labeled): Precursor ion (m/z) -> Product ion (m/z)

- Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.

-

Data Analysis: a. Integrate the peak areas for both the unlabeled saccharin and the this compound internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Generate a calibration curve using standards of known saccharin concentrations spiked with the same amount of internal standard. d. Determine the concentration of saccharin in the unknown sample by interpolating its area ratio on the calibration curve.

Signaling Pathways

Based on the available scientific literature, this compound is exclusively utilized as a chemically inert tracer and internal standard for analytical purposes. There is no evidence to suggest that it is involved in or used to study specific biological signaling pathways. Its primary role is to facilitate accurate quantification of its unlabeled counterpart. The following diagram illustrates the logical relationship of its application rather than a biological pathway.

Caption: Application logic of this compound in research.

Conclusion

This compound is a commercially available and indispensable tool for researchers requiring precise quantification of saccharin. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for overcoming challenges associated with complex sample matrices. While not used for studying biological signaling pathways, its role in analytical chemistry and drug development is well-established, enabling accurate and reproducible measurements critical for food safety, metabolic research, and pharmacokinetic studies.

References

Saccharin-13C6: A Technical Guide to Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Saccharin-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The document details its isotopic enrichment, stability under various conditions, and provides hypothetical yet plausible experimental protocols for its synthesis and stability assessment.

Introduction to this compound

This compound is a non-radioactive, isotopically labeled form of saccharin where the six carbon atoms of the benzene ring are replaced with the Carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 Daltons compared to the unlabeled analogue, making it an ideal internal standard for mass spectrometry-based analytical methods.[2] Its primary application is in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of saccharin in complex matrices such as food, environmental samples, and biological fluids.[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[4]

Isotopic Enrichment and Chemical Purity

Commercially available this compound is typically offered with high isotopic and chemical purity to ensure accurate and reliable analytical results. While specific values can vary by manufacturer and batch, the expected specifications are summarized below.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC)[5] |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry (MS) |

| Isotopic Enrichment | >98% for the 6 labeled positions | Mass Spectrometry (MS) |

Note: The data in this table is representative and users should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Experimental Protocols

The following sections describe plausible experimental protocols for the synthesis and stability evaluation of this compound. These are based on established chemical principles and general guidelines for stable isotope-labeled compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available ¹³C-labeled precursor, such as ¹³C₆-aniline. The following is a hypothetical synthetic route based on known methods for synthesizing sulfonamides.

dot

References

Navigating the Regulatory Landscape for Saccharin-13C6 in Human Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core regulatory guidelines, experimental protocols, and data considerations for the use of Saccharin-13C6 in human research studies. The application of stable isotope-labeled compounds, such as this compound, offers a powerful and safe methodology for investigating the pharmacokinetics, bioavailability, and metabolic fate of non-nutritive sweeteners. This document is intended to serve as a critical resource for professionals in drug development and nutritional science, ensuring that studies are designed and executed in compliance with international regulatory standards.

Regulatory Framework and Considerations

The use of a stable isotope-labeled food additive like this compound in human clinical research falls under the purview of several regulatory bodies, primarily the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While specific guidance exclusively for labeled food additives in non-therapeutic research is not explicitly detailed, a clear regulatory pathway can be navigated by synthesizing guidelines for stable isotope studies, exploratory clinical trials, and food additives.

1.1. General Safety of Stable Isotopes

Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and naturally occurring. Their use in human metabolic studies has a long and well-documented history of safety. Regulatory authorities do not consider them to pose a radiological risk. The primary consideration is the toxicological profile of the parent compound, in this case, saccharin.

1.2. Regulatory Pathways for Clinical Investigation

For a study involving the administration of this compound to human subjects, two primary regulatory pathways should be considered:

-

Exploratory Investigational New Drug (IND) Application / Microdosing Studies: The ICH M3(R2) guideline provides a framework for "exploratory" or "Phase 0" studies. These are limited human studies conducted before traditional Phase 1 trials, designed to provide early insights into the properties of a compound in humans. A study with this compound would likely fall under the "microdosing" category, which involves the administration of sub-pharmacological doses. A microdose is defined as less than 1/100th of the dose calculated to produce a pharmacological effect, with a maximum dose of ≤100 micrograms (µg). Given that the Acceptable Daily Intake (ADI) for saccharin is significantly higher, a tracer dose of this compound would readily meet the microdosing criteria. This pathway requires a less extensive preclinical safety data package compared to a traditional IND.

-

Food Additive Regulations (GRAS Notice): Saccharin is a "Generally Recognized as Safe" (GRAS) substance for its intended use as a sweetener. While the GRAS notification process is typically for ingredients intended for the food supply, the established safety profile of saccharin is a crucial component of the justification for its use in a clinical study. For a research study, while a formal GRAS notification for this compound might not be the standard route, the extensive safety data on saccharin would be a cornerstone of any ethics committee or regulatory submission. The FDA does not explicitly require human clinical studies for food additives but provides guidelines for when they are conducted.

1.3. Ethical Considerations

All research involving human subjects must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee. Key ethical considerations for a this compound study include:

-

Informed Consent: Participants must be fully informed about the nature of the study, the fact that this compound is a labeled, non-therapeutic substance, and any potential risks, however minimal.

-

Risk-Benefit Assessment: The potential risks to participants must be minimized and outweighed by the potential scientific knowledge to be gained. Given the safety of stable isotopes and the low doses used in tracer studies, the risk is generally considered minimal.

-

Confidentiality: All participant data must be handled with strict confidentiality.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of saccharin in human studies.

Table 1: Acceptable Daily Intake (ADI) for Saccharin

| Regulatory Body | ADI (mg/kg body weight/day) | Reference |

| JECFA (FAO/WHO) | 5 | |

| U.S. FDA | 15 | |

| EFSA (European Union) | 5 |

Table 2: Typical Pharmacokinetic Parameters of Saccharin in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Elimination Half-life | Varies by individual (e.g., 1.2 to 6.6 hours in one study) | |

| Bioavailability (oral) | Approximately 85% | |

| Excretion | >90% excreted unchanged in urine within 24 hours |

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

3.1. Bioanalytical Method for this compound Quantification in Human Plasma and Urine

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantification of small molecules in biological matrices.

3.1.1. Materials and Reagents

-

This compound (as the analytical standard)

-

Unlabeled Saccharin (for calibration curves and quality controls)

-

Saccharin-d4 (as an internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma and urine (drug-free)

3.1.2. Sample Preparation

-

Plasma:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Saccharin-d4 in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

V

-

The Metabolic Journey of Saccharin-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Absorption

Following oral administration, saccharin is readily absorbed from the gastrointestinal tract[1]. Studies in humans have shown that a significant fraction of an oral dose is absorbed into the systemic circulation. After oral administration of a 2g dose to human volunteers, the fraction absorbed was determined to be approximately 0.85, based on urinary recovery and the area under the plasma concentration-time curve[4]. Another study with a smaller 100 mg oral dose in two human subjects also reported rapid absorption. In rats, saccharin is also absorbed from the gut, although it is considered to be a slow process.

Distribution

Once absorbed, saccharin is distributed throughout the body. Plasma protein binding of saccharin has been noted, which can influence its distribution and elimination kinetics. Tissue distribution studies in rats have shown that the highest concentrations of saccharin are found in the kidneys and bladder. This is consistent with its primary route of elimination via the kidneys. Other tissues generally show lower concentrations than plasma. Interestingly, one study suggested that saccharin does not significantly distribute into body fat and may have one or more high-retention compartments. Despite initial suggestions of tissue-specific accumulation in the urinary bladder in some rat studies, chronic administration studies indicated that the bladder tissue is part of the central, rapidly equilibrating compartment.

Metabolism

A cornerstone of saccharin's toxicological and pharmacological profile is its lack of significant metabolism in both animals and humans. The vast majority of an administered dose of saccharin is excreted from the body chemically unchanged. Studies utilizing [3-¹⁴C] saccharin in rats found that over 99% of the radioactivity recovered in the urine was in the form of unchanged saccharin. A very minor metabolic pathway, accounting for up to 1.0% of the dose, was identified as the formation of o-sulfamoylbenzoic acid. The presence of labeled CO₂ in expired air in one study suggested a slight degree of decarboxylation. However, the general consensus is that saccharin is metabolically inert.

Excretion

The primary route of elimination for saccharin is through renal excretion into the urine. After intravenous administration in humans, the dose is recovered quantitatively in the urine. Following oral administration, a high percentage of the absorbed dose is also excreted in the urine. In one human study, approximately 85% of a 100 mg oral dose was recovered as intact saccharin in the urine. In rats, studies with [3-¹⁴C] saccharin showed that 56-87% of the administered dose was excreted in the urine over 7 days.

Fecal excretion represents a secondary and less significant route of elimination for saccharin. In rats, fecal excretion accounted for 10-40% of an oral dose of [3-¹⁴C] saccharin over 7 days. Biliary excretion does not appear to be a significant pathway.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters of saccharin from various studies. It is important to note that these values are for unlabeled or ¹⁴C-labeled saccharin, but are expected to be directly applicable to Saccharin-13C6.

Table 1: Pharmacokinetic Parameters of Saccharin in Humans

| Parameter | Value | Species | Dose | Route | Source |

| Terminal Half-Life | 70 min | Human | 10 mg/kg | Intravenous | |

| Fraction Absorbed (Oral) | ~0.85 | Human | 2 g | Oral | |

| Urinary Recovery (Oral) | ~85% | Human | 100 mg | Oral | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hr | Human | Not specified | Oral | |

| Mean Elimination Half-Life | 7.5 hr | Human | Varied | Oral |

Table 2: Excretion of Saccharin in Rats

| Excretion Route | Percentage of Dose | Time Frame | Species | Labeled Isotope | Source |

| Urine | 56 - 87% | 7 days | Rat | ¹⁴C | |

| Feces | 10 - 40% | 7 days | Rat | ¹⁴C |

Experimental Protocols

While a specific protocol for a this compound study is not available, a general methodology for a stable isotope tracer study to determine the metabolic fate of a compound would typically involve the following steps.

1. Study Design and Dosing:

-

Subjects: Human volunteers or animal models (e.g., rats).

-

Dosing: Administration of a precisely weighed dose of this compound, typically dissolved in a suitable vehicle (e.g., water). The dose would be determined based on the objectives of the study and analytical sensitivity.

-

Route of Administration: Oral (gavage for animals) or intravenous injection.

-

Sample Collection: Timed collection of blood, urine, and feces over a defined period (e.g., 48-72 hours). For tissue distribution studies in animals, tissues would be collected at specified time points post-dosing.

2. Sample Preparation:

-

Plasma: Blood samples are centrifuged to separate plasma. Proteins may be precipitated using a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.

-

Urine: Urine samples are typically diluted with a suitable buffer or solvent.

-

Feces: Fecal samples are homogenized, and an aliquot is extracted with an appropriate solvent.

-

Tissues (for animal studies): Tissues are homogenized and extracted to isolate the analyte.

-

Internal Standard: A known amount of an internal standard (e.g., deuterated saccharin) is added to each sample to correct for variations in sample processing and instrument response.

3. Analytical Methodology (LC-MS/MS):

-

Chromatography: Separation of this compound from endogenous matrix components is achieved using a liquid chromatograph (LC) with a suitable column (e.g., C18 reversed-phase). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is commonly used.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in a specific ionization mode (e.g., negative electrospray ionization).

-

Quantification: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound and the internal standard. The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a standard curve.

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes in the metabolic fate of this compound.

References

- 1. The disposition of saccharin in animals and man--a review [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of saccharin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Saccharin-13C6

This technical guide provides comprehensive information on Saccharin-13C6, a stable isotope-labeled form of the artificial sweetener saccharin. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's fundamental properties, analytical methodologies, and biological interactions, with a focus on its application in scientific research.

Core Compound Information

This compound is an isotopically labeled version of saccharin where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. This labeling makes it a valuable tool in analytical and metabolic studies, as it can be distinguished from its naturally occurring counterpart by mass spectrometry.

| Property | Value | Citation |

| CAS Number | 1286479-01-3 | [1][2][3][4] |

| Molecular Formula | ¹³C₆H₅NO₃S | [1] |

| Molecular Weight | 189.14 g/mol | |

| Synonyms | o-Benzosulfimide-13C6, 1,2-(Benzisothiazol-13C6)-3(2H)-one 1,1-Dioxide |

Toxicological Profile of Saccharin

Extensive research has been conducted on the toxicology of saccharin. Historically, there were concerns about its potential carcinogenicity, particularly in relation to bladder cancer in rats. However, further studies have led to a re-evaluation of these risks.

-

Carcinogenicity: Early studies in the 1970s indicated an increased incidence of bladder tumors in male rats fed high doses of sodium saccharin in two-generation studies. This led to a temporary ban in Canada and a proposed ban in the United States. However, subsequent research has shown that the mechanism of tumor formation is specific to rats and not considered relevant to humans. The International Agency for Research on Cancer (IARC) has since removed saccharin from its list of potential human carcinogens.

-

Genotoxicity: Saccharin is considered a non-genotoxic compound, meaning it does not damage DNA.

-

Metabolism: Humans cannot metabolize saccharin, and it is excreted unchanged in the urine.

Biological Signaling and Metabolic Effects

Recent research has focused on the metabolic effects of non-nutritive sweeteners like saccharin, including their impact on insulin secretion and gut microbiota.

Insulin Secretion Pathway

Saccharin has been shown to stimulate insulin secretion from pancreatic β-cells through a mechanism that is dependent on the sweet taste receptor (STR). The proposed signaling cascade involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent insulin exocytosis.

References

The Synthesis and Application of Carbon-13 Labeled Saccharin: A Technical Guide for Researchers

A comprehensive overview of the proposed synthesis, potential applications, and analytical considerations for carbon-13 labeled saccharin in metabolic and pharmacokinetic research.

Introduction

Saccharin, the oldest artificial sweetener, has been the subject of extensive study regarding its metabolism and biological effects.[1] While generally considered non-caloric and metabolically inert, questions regarding its interaction with biological systems persist.[1][2] The use of isotopically labeled compounds has become an invaluable tool in drug development and metabolic research, offering a precise method to trace the fate of molecules in vivo.[3][4] This technical guide explores the potential of carbon-13 (¹³C) labeled saccharin as a research tool, proposing a synthetic route and outlining its prospective applications in elucidating the sweetener's pharmacokinetics and metabolic impact. Although deuterated saccharin (saccharin-d4) is commercially available and used as an internal standard in quantitative analysis, to date, no literature detailing the specific synthesis or use of ¹³C-saccharin has been published. This guide, therefore, serves as a forward-looking resource for researchers and drug development professionals interested in leveraging this powerful analytical tool.

Proposed Synthesis of Carbon-13 Labeled Saccharin

The synthesis of ¹³C-labeled saccharin can be envisioned by adapting the classic Remsen-Fahlberg process, which starts from toluene. By utilizing toluene with a ¹³C-labeled methyl group ([¹³CH₃]-toluene) as the precursor, the carbon-13 isotope can be incorporated into the saccharin structure at a specific position.

Experimental Protocol: Proposed Synthesis of [7-¹³C]-Saccharin

This proposed protocol is based on the Remsen-Fahlberg synthesis of saccharin, with modifications for the introduction of a carbon-13 label.

Materials:

-

[¹³CH₃]-Toluene

-

Chlorosulfonic acid

-

Ammonia

-

Potassium permanganate

-

Hydrochloric acid

-

Appropriate solvents (e.g., chloroform, water)

Procedure:

-

Sulfonation of [¹³CH₃]-Toluene:

-

React [¹³CH₃]-toluene with chlorosulfonic acid. This reaction yields a mixture of ortho- and para-[¹³CH₃]-toluenesulfonyl chloride.

-

The ortho-isomer is the desired precursor for saccharin. The isomers can be separated based on their differential solubility or by fractional distillation.

-

-

Amidation:

-

Treat the separated ortho-[¹³CH₃]-toluenesulfonyl chloride with ammonia. This step converts the sulfonyl chloride group to a sulfonamide, yielding ortho-[¹³CH₃]-toluenesulfonamide.

-

-

Oxidation:

-

Oxidize the methyl group of ortho-[¹³CH₃]-toluenesulfonamide using a strong oxidizing agent such as potassium permanganate. This converts the ¹³C-labeled methyl group into a carboxylic acid.

-

-

Cyclization:

-

Acidify the reaction mixture with hydrochloric acid. This will cause the intermediate, ortho-sulfamoyl[carboxyl-¹³C]benzoic acid, to cyclize, forming [7-¹³C]-saccharin, which will precipitate from the solution.

-

-

Purification:

-

The resulting [7-¹³C]-saccharin can be purified by recrystallization.

-

Characterization: The final product should be characterized by mass spectrometry to confirm the incorporation of the carbon-13 isotope and by ¹H and ¹³C NMR to verify its structure. The predicted ¹³C NMR spectrum for unlabeled saccharin can serve as a reference for signal assignment.

Analytical Methods for Detection and Quantification

The detection and quantification of ¹³C-saccharin would primarily rely on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate method for quantification. In this technique, a known amount of ¹³C-saccharin would be added to a sample. The ratio of the labeled to the unlabeled compound is then measured by LC-MS, allowing for precise quantification that corrects for matrix effects and sample loss during preparation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the position of the label within the molecule and to study its interactions with biological macromolecules.

Potential Applications in Research and Drug Development

The availability of ¹³C-saccharin would open new avenues for research into its biological fate and effects.

Pharmacokinetic Studies

Stable isotope labeling is a powerful tool for pharmacokinetic studies, allowing for the differentiation between an administered drug and its endogenous counterparts, or in this case, between different administrations of the same compound.

-

Absolute Bioavailability: A "microtracer" study could be conducted where a therapeutic oral dose of unlabeled saccharin is co-administered with a small intravenous dose of ¹³C-saccharin. By analyzing the ratio of labeled to unlabeled saccharin in blood plasma over time, the absolute bioavailability can be determined with high accuracy in a single experiment, eliminating intra-subject variability.

Metabolic Fate and Gut Microbiome Interactions

While saccharin is largely considered to be unmetabolized and rapidly excreted, subtle interactions with the host or gut microbiota may occur.

-

Tracing Metabolic Pathways: Administering ¹³C-saccharin to animal models or human subjects would allow for the sensitive detection of any potential metabolites. Samples of urine, feces, and blood could be analyzed by high-resolution mass spectrometry to search for molecules containing the ¹³C label that have a different mass than saccharin. This would provide definitive evidence for or against the biotransformation of saccharin.

-

Investigating Gut Microbiome Activity: The gut microbiome has been implicated in the metabolism of various xenobiotics. ¹³C-saccharin could be used in in vitro fermentation studies with gut microbiota or in animal studies to trace the uptake and potential metabolism of saccharin by gut bacteria.

Target Engagement and Signaling Pathways

Recent studies have suggested that saccharin may interact with specific biological targets, such as carbonic anhydrases.

-

Target Occupancy Studies: ¹³C-saccharin could be used in competitive binding assays with cell cultures or purified enzymes. The displacement of the labeled compound by an unlabeled ligand could be monitored by NMR or MS to quantify binding affinities and target engagement.

Quantitative Data

As there is no published data on ¹³C-labeled saccharin, the following table provides the predicted ¹³C NMR chemical shifts for unlabeled saccharin, which would be essential for the characterization of its ¹³C-labeled analogue.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 121.9 |

| C2 | 125.4 |

| C3 | 127.0 |

| C4 | 135.6 |

| C5 | 136.0 |

| C6 | 137.1 |

| C7 (Carbonyl) | 158.9 |

Data predicted for saccharin in D₂O at 300 MHz.

Visualizations

Proposed Synthesis of [7-¹³C]-Saccharin

Caption: Proposed synthesis of [7-¹³C]-Saccharin via the Remsen-Fahlberg process.

Hypothetical Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for an absolute bioavailability study using ¹³C-saccharin.

Saccharin's Interaction with Carbonic Anhydrase

References

- 1. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of 13C NMR to metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Saccharin in Complex Matrices Using Saccharin-¹³C₆ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, one of the most well-established artificial sweeteners, is widely used in food, beverages, and pharmaceutical products. Accurate and robust quantification of saccharin is crucial for quality control, regulatory compliance, and safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] This application note details a comprehensive protocol for the quantification of saccharin in complex matrices using Saccharin-¹³C₆ as an internal standard.

Stable isotope dilution analysis, employing an internal standard with a stable isotope label, is the preferred method for accurate quantification in complex matrices. The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[1] Saccharin-¹³C₆, with its six carbon-13 atoms, serves as an excellent internal standard for saccharin, providing a distinct mass shift while maintaining chromatographic and extraction behavior that is virtually identical to the unlabeled analyte.[2][3]

Principle of the Method

A known concentration of the internal standard, Saccharin-¹³C₆, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. Both saccharin and Saccharin-¹³C₆ are then extracted from the matrix and analyzed by LC-MS/MS. The ratio of the peak area of saccharin to the peak area of Saccharin-¹³C₆ is used to construct a calibration curve and to quantify the amount of saccharin in the unknown samples. This ratiometric approach effectively compensates for any analyte loss during sample preparation and for variations in injection volume and instrument response.

The logical workflow for utilizing an internal standard in LC-MS/MS analysis is depicted below.

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of saccharin using Saccharin-¹³C₆ as an internal standard. The protocol is adapted from a validated method for the analysis of artificial sweeteners in human plasma and can be modified for other matrices with appropriate validation.[4]

Materials and Reagents

-

Saccharin (≥99% purity)

-

Saccharin-¹³C₆ (≥99% purity, isotopic purity ≥98%)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (≥98%)

-

Control matrix (e.g., blank human plasma, beverage base)

Preparation of Stock and Working Solutions

-

Saccharin Stock Solution (1 mg/mL): Accurately weigh 10 mg of saccharin and dissolve it in 10 mL of methanol.

-

Saccharin-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh 1 mg of Saccharin-¹³C₆ and dissolve it in 1 mL of methanol.

-

Saccharin Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the saccharin stock solution with 50:50 methanol/water to achieve the desired concentrations for the calibration curve and quality control samples.

-

Saccharin-¹³C₆ Working Solution (Internal Standard Spiking Solution): Dilute the Saccharin-¹³C₆ stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation for Plasma)

The following diagram illustrates the sample preparation workflow.

Caption: Sample preparation workflow using protein precipitation.

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the Saccharin-¹³C₆ working solution (100 ng/mL).

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 2 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Saccharin and Saccharin-¹³C₆

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Saccharin | 182.0 | 106.0 | 100 | 25 | 15 |

| Saccharin-¹³C₆ | 188.0 | 112.0 | 100 | 25 | 15 |

Data Presentation and Performance Characteristics

The following quantitative data is representative of the performance expected from a validated LC-MS/MS method for saccharin in a biological matrix.

Table 4: Calibration Curve Performance

| Parameter | Result |

| Calibration Range | 1 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 5: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low QC | 5 | 4.85 | 97.0 | 6.5 |

| Mid QC | 50 | 51.2 | 102.4 | 4.2 |

| High QC | 400 | 395.6 | 98.9 | 3.8 |

Table 6: Recovery and Matrix Effect

| Parameter | Saccharin (%) | Saccharin-¹³C₆ (%) |

| Extraction Recovery | 85.2 ± 5.1 | 86.1 ± 4.8 |

| Matrix Effect | 92.5 ± 6.3 | 91.8 ± 5.9 |

Conclusion

The described LC-MS/MS method utilizing Saccharin-¹³C₆ as an internal standard provides a robust, accurate, and precise protocol for the quantification of saccharin in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating the impact of matrix effects and ensuring the reliability of the analytical data. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of saccharin. The provided protocols and performance data can be adapted and validated for various sample types and regulatory requirements.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Saccharin in Food Samples by Isotope Dilution LC-MS/MS using ¹³C₆-Saccharin

Abstract

This application note details a robust and sensitive method for the quantification of saccharin in a variety of food matrices. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing ¹³C₆-saccharin as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described methodology is suitable for researchers, scientists, and quality control professionals in the food and beverage industry as well as regulatory agencies.

1. Introduction

Saccharin is a widely used artificial sweetener in a range of food products, including beverages, tabletop sweeteners, and processed foods. Due to regulatory limits on its concentration in foodstuffs, accurate and reliable quantification is essential. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy. This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, ¹³C₆-saccharin, at an early stage of sample preparation. The ratio of the unlabeled analyte to the labeled internal standard is measured by LC-MS/MS, allowing for precise quantification that is independent of sample recovery.

2. Experimental

2.1. Materials and Reagents

-

Saccharin (analytical standard)

-

¹³C₆-Saccharin (internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)

-

0.22 µm syringe filters

2.2. Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2.3. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve saccharin and ¹³C₆-saccharin in methanol to prepare individual stock solutions.

-

Intermediate Standard Solution (10 µg/mL): Prepare a solution containing both saccharin and ¹³C₆-saccharin by diluting the primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 - 500 ng/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of ¹³C₆-saccharin for spiking into samples.

2.4. Sample Preparation

The sample preparation protocol should be adapted based on the food matrix.

2.4.1. Liquid Samples (e.g., Beverages, Juices)

-

Degas carbonated beverages by sonication.

-

Centrifuge samples containing suspended solids.

-

To 1 mL of the liquid sample, add a known amount of the ¹³C₆-saccharin internal standard spiking solution.

-

Vortex mix the sample.

-

For simple matrices, dilute the sample with the initial mobile phase, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.

-

For complex matrices, proceed with Solid Phase Extraction (SPE) cleanup as described in section 2.4.3.

2.4.2. Solid and Semi-Solid Samples (e.g., Jams, Candies, Baked Goods)

-

Homogenize a representative portion of the sample.

-

Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

-

Add a known amount of the ¹³C₆-saccharin internal standard spiking solution.

-

Add 5 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v).[1]

-

Vortex thoroughly and extract using an ultrasonic bath for 15-20 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant. For exhaustive extraction, this step can be repeated, and the supernatants combined.

-

Proceed with SPE cleanup.

2.4.3. Solid Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the saccharin and ¹³C₆-saccharin with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2.5. LC-MS/MS Method

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute saccharin, followed by a column wash and re-equilibration.

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MS/MS Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Saccharin | 182.0 | 42.0 | Optimize for specific instrument |

| ¹³C₆-Saccharin | 188.0 | 44.0 | Optimize for specific instrument |

Note: The product ion for ¹³C₆-saccharin is predicted based on the fragmentation of the unlabeled compound. The optimal collision energy should be determined experimentally.

3. Data Analysis

Quantification is based on the ratio of the peak area of the analyte (saccharin) to the peak area of the internal standard (¹³C₆-saccharin). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of saccharin in the samples is then determined from this calibration curve.

4. Quantitative Data Summary

The following table summarizes typical performance data for the quantification of saccharin in food samples using LC-MS/MS with an isotopic internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.

| Parameter | Beverage Matrix | Solid Matrix |

| Linear Range | 1 - 500 ng/mL | 5 - 1000 ng/g |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/g |

| Limit of Quantification (LOQ) | 1.5 ng/mL | 6 ng/g |

| Recovery (%) | 95 - 105% | 92 - 108% |

| Precision (RSD%) | < 5% | < 7% |

5. Experimental Workflow Diagram

Caption: Experimental workflow for saccharin quantification.

The described isotope dilution LC-MS/MS method provides a highly reliable and sensitive approach for the quantification of saccharin in diverse food samples. The use of ¹³C₆-saccharin as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, leading to accurate and precise results. This protocol is well-suited for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols: Saccharin-13C6 in Human Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research: As of the latest literature review, there are no published human metabolic studies that have utilized Saccharin-13C6. The following application notes and protocols are based on the known pharmacokinetics of unlabeled saccharin and established methodologies for metabolic tracer studies. A proposed protocol for a future study using this compound is provided.

Introduction to Saccharin and its Metabolic Fate

Saccharin is one of the oldest and most widely used non-nutritive sweeteners. It is considered metabolically inert in humans, meaning it is not broken down for energy and is excreted from the body unchanged.[1][2] Understanding its transit and potential interactions within the human body is crucial for assessing its safety and physiological effects.

Pharmacokinetics of Saccharin in Humans:

Pharmacokinetic studies have consistently shown that saccharin is rapidly but incompletely absorbed after oral administration and is quickly eliminated through the kidneys.[3][4]

Table 1: Pharmacokinetic Parameters of Orally Administered Saccharin in Humans

| Parameter | Value | Reference |

| Fraction Absorbed | ~85% | [3] |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.0 hours | |

| Elimination Half-Life (t½) | 1.2 - 7.5 hours (variable) | |

| Primary Route of Excretion | Renal (Urine) | |

| Metabolism | Not metabolized; excreted intact |

Application: Tracing the Metabolic Fate of Saccharin using this compound

The use of isotopically labeled compounds is the gold standard for tracing the metabolic fate of substances in the body. A 13C-labeled version of saccharin (this compound) would serve as an invaluable tool to definitively track its absorption, distribution, and excretion, and to confirm its metabolic inertness in human subjects.

Proposed Study Objective: To quantitatively determine the absorption, distribution, and excretion of saccharin in healthy human adults using orally administered this compound.

Experimental Protocols

Study of Saccharin's Effect on Glucose Tolerance in Healthy Adults

This protocol is adapted from studies investigating the impact of saccharin on glycemic control.

Objective: To assess the effect of short-term saccharin consumption on glucose tolerance in healthy individuals.

Materials:

-

Saccharin capsules (or placebo)

-

75g glucose solution for Oral Glucose Tolerance Test (OGTT)

-

Blood collection tubes (for glucose and insulin analysis)

-

Centrifuge

-

Glucose and insulin assay kits

Procedure:

-

Participant Recruitment: Recruit healthy adult volunteers with a BMI of 25 or less. Exclude individuals with pre-existing metabolic conditions or those taking medications that could affect metabolic function.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: Participants are randomized to receive either saccharin capsules (e.g., maximum acceptable daily intake of 400 mg/day) or a placebo for a specified period (e.g., two weeks).

-

Oral Glucose Tolerance Test (OGTT):

-

After an overnight fast, a baseline blood sample is collected.

-

Participants ingest a 75g glucose solution.

-

Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-ingestion.

-

-

Sample Analysis: Plasma glucose and insulin levels are measured at each time point.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated and compared between the saccharin and placebo groups.

Table 2: Sample Data on Glucose and Insulin Response to Saccharin

This table presents illustrative data based on published findings.

| Time Point (minutes) | Sucrose Group (Blood Glucose, mg/dL) | Saccharin Group (Blood Glucose, mg/dL) |

| 15 | 117.0 ± 18.70 | 95.4 ± 5.64 |

| Time Point (minutes) | Sucrose Group (Insulin, pg/dL) | Saccharin Group (Insulin, pg/dL) | Water Group (Insulin, pg/dL) |

| 60 | 0.80 ± 0.27 | 0.53 ± 0.09 | 0.49 ± 0.06 |

Proposed Protocol for a this compound Metabolic Tracer Study

Objective: To trace the pharmacokinetic profile of saccharin in healthy adults using this compound.

Materials:

-

This compound (synthesized with high isotopic purity)

-

Encapsulation material

-

Blood collection tubes

-

Urine collection containers

-

Fecal collection kits

-

Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

-

Participant Recruitment: Recruit healthy adult volunteers.

-

Baseline Sample Collection: Collect baseline blood, urine, and fecal samples to determine natural 13C abundance.

-

Dosing: Participants ingest a single oral dose of this compound (e.g., 100 mg) after an overnight fast.

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24 hours) post-ingestion.

-

Urine and Fecal Collection: Collect all urine and feces for 48-72 hours post-ingestion.

-

Sample Preparation:

-

Plasma is separated from blood samples.

-

Urine and fecal samples are homogenized.

-

Internal standards are added for quantification.

-

-

LC-MS Analysis: Analyze plasma, urine, and fecal samples for the presence and concentration of this compound.

-

Data Analysis:

-

Calculate the concentration-time profile of this compound in plasma.

-

Determine pharmacokinetic parameters (Cmax, Tmax, t½, AUC).

-

Quantify the total recovery of this compound in urine and feces.

-

Visualizations

Diagram 1: Pharmacokinetic Pathway of Saccharin in Humans

Caption: Pharmacokinetic pathway of saccharin in the human body.

Diagram 2: Experimental Workflow for a this compound Tracer Study

Caption: Proposed workflow for a human metabolic study using this compound.

Conclusion

While direct studies on this compound in humans are currently lacking, the established metabolic inertness of saccharin suggests that a 13C-labeled tracer would be a powerful tool for high-precision pharmacokinetic and distribution studies. The provided protocols offer a framework for investigating both the physiological effects of unlabeled saccharin and a potential future study design for this compound, which would provide definitive evidence of its metabolic fate in humans.

References

- 1. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The disposition of saccharin in animals and man--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Validated Analytical Method of Saccharin using Saccharin-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, one of the most common artificial sweeteners, is widely used in food, beverages, and pharmaceutical products.[1][2] Due to regulations and for quality control, accurate and reliable quantification of saccharin is crucial.[1] This document outlines a detailed, validated analytical method for the determination of saccharin in liquid matrices using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with Saccharin-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (ID-MS) method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][3]

Principle

This method employs a reversed-phase HPLC for the chromatographic separation of saccharin and its ¹³C₆-labeled internal standard from the sample matrix. Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard, which allows for precise measurement even in complex matrices.

Experimental Protocols

Materials and Reagents

-

Saccharin (≥99% purity)

-

Saccharin-¹³C₆ (≥99% purity, isotopic purity >98%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Preparation of Standard Solutions

-

Saccharin Stock Solution (1 mg/mL): Accurately weigh 10 mg of saccharin and dissolve it in 10 mL of methanol.

-

Saccharin-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Saccharin-¹³C₆ and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the saccharin stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Saccharin-¹³C₆ stock solution with a 50:50 methanol/water mixture.

Sample Preparation

-

Degassing: For carbonated beverage samples, degas the sample by sonication for 10-15 minutes.

-

Spiking: Take 1 mL of the liquid sample (or a representative diluted sample) and add a specific volume of the internal standard spiking solution (e.g., 100 µL of 100 ng/mL Saccharin-¹³C₆).

-

Dilution: Dilute the spiked sample with a 50:50 methanol/water mixture to a final volume that places the expected saccharin concentration within the calibration curve range.

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Saccharin | 182.0 | 106.0 | 0.1 | 20 |

| Saccharin-¹³C₆ | 188.0 | 112.0 | 0.1 | 20 |

Data Presentation and Validation

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

Linearity is assessed by preparing a calibration curve from at least five concentrations. The correlation coefficient (r²) should be ≥ 0.99.

| Concentration (ng/mL) | Peak Area Ratio (Saccharin/Saccharin-¹³C₆) |

| 1 | Example Value |

| 5 | Example Value |

| 25 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

Accuracy and Precision

Accuracy is determined by the recovery of spiked samples at different concentrations, while precision is expressed as the relative standard deviation (%RSD).

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | %RSD (Intra-day, n=6) | %RSD (Inter-day, n=3) |

| Low QC (5 ng/mL) | Example Value | Example Value | <15% | <15% |

| Mid QC (50 ng/mL) | Example Value | Example Value | <15% | <15% |

| High QC (400 ng/mL) | Example Value | Example Value | <15% | <15% |

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

| Parameter | Value |

| LOD (ng/mL) | Example Value |

| LOQ (ng/mL) | Example Value |

Visualizations

Caption: Experimental workflow for the quantification of saccharin.

Caption: Principle of isotope dilution mass spectrometry.

References

Application Notes and Protocols for Saccharin-13C6 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Saccharin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of saccharin in various matrices. The following protocols are designed to ensure high recovery, minimize matrix effects, and deliver reliable results for researchers in food science, environmental analysis, and pharmaceutical development.

Introduction

Saccharin, one of the oldest artificial sweeteners, is widely used in food, beverages, and pharmaceutical products.[1][2] Accurate quantification of saccharin is essential for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, provides the highest accuracy and precision by correcting for matrix effects and variations in sample processing.[1] This document outlines several common and effective sample preparation techniques for the analysis of this compound and, by extension, saccharin.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound.[1][2] Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique that utilizes a known concentration of the isotopically labeled standard (this compound) spiked into the sample. The ratio of the unlabeled analyte to the labeled standard is then used for quantification, which corrects for losses during sample preparation and variations in instrument response.

Mass Spectrometry Parameters:

For LC-MS/MS analysis, this compound is monitored in negative ionization mode. The precursor and product ions for both saccharin and this compound are essential for setting up the instrument method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Saccharin | 182 | 106 |

| This compound | 188 (calculated) | 112 (calculated) |

| Note: The m/z for this compound is calculated based on the addition of 6 carbon-13 atoms. A research paper mentions a custom-synthesized 13C-sodium saccharin with a precursor ion of m/z 183, which suggests a different labeling pattern. It is crucial to confirm the exact mass of the specific this compound standard being used. |

Sample Preparation Techniques

The choice of sample preparation technique depends on the complexity of the sample matrix. The goal is to extract the analyte and its internal standard efficiently while removing interfering components.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples like beverages, food extracts, and biological fluids. It offers high recovery and concentration of the analyte.

Experimental Protocol for SPE (General)

-

Cartridge Selection: C18 cartridges are commonly used for the extraction of saccharin from aqueous samples.

-

Conditioning: Condition the C18 cartridge by passing methanol followed by deionized water.

-

Sample Loading:

-

For liquid samples (e.g., beverages), dilute the sample with water and adjust the pH if necessary.

-

For solid samples, perform an initial extraction with a suitable solvent (e.g., a mixture of acetonitrile and water), centrifuge, and load the supernatant.

-

Spike the sample with a known amount of this compound solution before loading.

-

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and the internal standard with a stronger solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE)

Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Experimental Protocol for LLE

-

Sample Preparation:

-

For liquid samples, take a known volume.

-

For solid samples, perform an initial extraction and homogenization in an aqueous buffer.

-

Spike the aqueous sample with a known amount of this compound.

-

-

pH Adjustment: Acidify the aqueous sample to a pH below the pKa of saccharin (around 2) to ensure it is in its neutral, more organic-soluble form.

-

Extraction:

-

Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

-

Vortex or shake vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Allow the layers to separate.

-

-

Collection: Carefully collect the organic layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.

-

Drying and Evaporation: Combine the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate). Evaporate the solvent to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction (LLE)

Caption: General workflow for sample preparation using Liquid-Liquid Extraction (LLE).

Protein Precipitation

For biological matrices such as plasma or serum, protein precipitation is a rapid and simple method to remove the bulk of proteinaceous material that can interfere with the analysis and damage the LC column.

Experimental Protocol for Protein Precipitation

-

Sample Preparation: Take a known volume of the biological fluid (e.g., 100 µL of plasma).

-

Spiking: Add the this compound internal standard solution to the sample.

-

Precipitation:

-

Add a cold organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).

-

Vortex the mixture vigorously for about 30 seconds to ensure complete protein precipitation.

-

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

-

Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the mobile phase. Alternatively, the supernatant can be directly injected into the LC-MS/MS system if the analyte concentration is sufficiently high.

Workflow for Protein Precipitation

Caption: General workflow for sample preparation using Protein Precipitation.

Quantitative Data Summary

The following table summarizes typical performance data for saccharin analysis. It is important to note that these values are for unlabeled saccharin, but similar performance is expected for this compound due to their chemical similarity. Method validation should be performed for each specific matrix and analytical setup.

| Parameter | Matrix | Method | Recovery (%) | LOQ (Limit of Quantification) | Reference |

| Recovery | Toothgel | LLE | 97.80 - 104.95 | Not Reported | |

| Recovery | Oral Suspension | LLE | 95.94 - 104.72 | Not Reported | |

| Recovery | Flavourings | SPE | 88.6 - 97.1 | 0.05 mg/kg | |

| LOQ | Various Foods | LC-ESI-MS | - | 1 mg/kg | |

| LOQ | Beverages | LC-MS/MS | - | 0.125 µg/mL (for acesulfame K, indicative) | |

| Precision (%CV) | Cola Beverage | LC-MS/MS | < 13% | - |

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound. Solid-Phase Extraction is recommended for complex matrices requiring significant cleanup and pre-concentration. Liquid-Liquid Extraction offers a robust alternative, particularly for aqueous samples. For biological fluids with high protein content, Protein Precipitation provides a rapid and straightforward approach. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to develop and implement sensitive and accurate methods for this compound analysis. It is always recommended to perform a thorough method validation for the specific sample matrix and analytical instrumentation being used.

References

Application Note: Unambiguous Characterization of Saccharin-¹³C₆ using NMR Spectroscopy

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of fully ¹³C labeled saccharin (Saccharin-¹³C₆). While specific experimental data for Saccharin-¹³C₆ is not extensively published, this document provides a comprehensive protocol and expected data based on the well-documented NMR analysis of unlabeled saccharin. The methods outlined here are crucial for researchers in drug development and materials science who require precise structural verification of isotopically labeled compounds. This note covers sample preparation, NMR data acquisition parameters, and data interpretation, supported by tabulated chemical shifts and a structural diagram.

Introduction

Saccharin, a widely used artificial sweetener, is also a valuable scaffold in medicinal chemistry and materials science. Isotopic labeling, particularly with ¹³C, provides a powerful tool for mechanistic studies, metabolic tracking, and advanced materials characterization. Saccharin-¹³C₆, where all six carbon atoms of the benzene ring are ¹³C, offers unique advantages for NMR-based studies due to the enhanced sensitivity and the ability to probe carbon-carbon correlations directly. This document serves as a practical guide for the characterization of this isotopically labeled compound using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

A generalized experimental workflow for the NMR characterization of Saccharin-¹³C₆ is presented below.

Figure 1: A generalized workflow for the NMR analysis of Saccharin-¹³C₆.

Sample Preparation

-

Accurately weigh approximately 10-15 mg of Saccharin-¹³C₆.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Instrument Parameters

The following are recommended starting parameters for a 300 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.[1]

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300 MHz

-

Solvent: DMSO-d₆

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75 MHz

-

Solvent: DMSO-d₆

-

Decoupling: Proton decoupled (e.g., waltz-16)

-

Number of Scans: 1024 (or more for dilute samples)

-

Relaxation Delay: 2.0 s

-

Pulse Width: 45°

-

Acquisition Time: 1.5 s

-

Spectral Width: 200 ppm

Data Presentation

The expected ¹H and ¹³C chemical shifts for Saccharin in DMSO-d₆ are summarized in the tables below. For Saccharin-¹³C₆, the ¹H spectrum is expected to show complex splitting patterns due to ¹H-¹³C coupling. The ¹³C spectrum will exhibit significant ¹³C-¹³C coupling, which can be simplified using ¹³C decoupling techniques if necessary. The chemical shifts themselves should be very similar to the unlabeled compound.

Table 1: ¹H NMR Chemical Shift Data for Saccharin in DMSO-d₆. [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.28-8.33 | m |

| H-5 | 7.94-8.12 | m |

| H-6 | 7.94-8.12 | m |

| H-7 | 7.94-8.12 | m |

Table 2: ¹³C NMR Chemical Shift Data for Saccharin in DMSO-d₆. [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-3a | 121.9 |

| C-4 | 135.6 |

| C-5 | 136.0 |

| C-6 | 125.4 |

| C-7 | 127.0 |

| C-7a | 137.1 |

| C=O | 158.9 |

Note: The numbering of the saccharin ring atoms is provided in Figure 2.

Visualization of Saccharin Structure

The chemical structure of saccharin with atom numbering is provided below to aid in the assignment of NMR signals.

Figure 2: Chemical structure of Saccharin with IUPAC numbering.

Discussion

The characterization of Saccharin-¹³C₆ by NMR spectroscopy provides unambiguous structural confirmation. The ¹H NMR spectrum, while more complex than that of unlabeled saccharin due to ¹H-¹³C couplings, will confirm the proton environment. The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The chemical shifts will be consistent with those reported for unlabeled saccharin.[1] For quantitative analysis, it is recommended to use a longer relaxation delay (5 times the longest T₁) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds like Saccharin-¹³C₆. This application note provides a foundational protocol and expected data for researchers working with this molecule. The detailed methodology and tabulated spectral data will facilitate the accurate and efficient characterization of Saccharin-¹³C₆ in various research applications.

References

Application Note and Protocols for Spiking Biological Matrices with Saccharin-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction